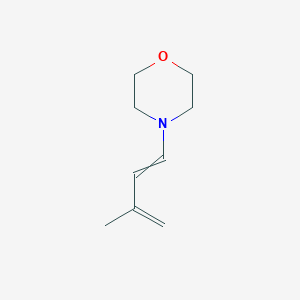
Morpholine, 4-(3-methyl-1,3-butadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3-methyl-1,3-butadienyl)- is an organic compound that belongs to the class of butadienes It is characterized by the presence of a morpholine ring attached to a butadiene backbone with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(3-methyl-1,3-butadienyl)- typically involves the reaction of morpholine with a suitable butadiene precursor. One common method is the reaction of morpholine with 3-methyl-1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(3-methyl-1,3-butadienyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4-(3-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Morpholine, 4-(3-methyl-1,3-butadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-methyl-1,3-butadienyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
3-Methyl-1,3-butadiene: Lacks the morpholine ring, making it less versatile in certain applications.
Morpholine: Does not have the butadiene backbone, limiting its use in polymer synthesis.
1,3-Butadiene: A simpler structure without the methyl group or morpholine ring.
Uniqueness: Morpholine, 4-(3-methyl-1,3-butadienyl)- is unique due to the presence of both the morpholine ring and the butadiene backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
32363-15-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(3-methylbuta-1,3-dienyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4H,1,5-8H2,2H3 |
InChI Key |
YHOKYNBXLJAEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CN1CCOCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Methylamino)-2-pyridinyl]piperazine](/img/structure/B8314376.png)
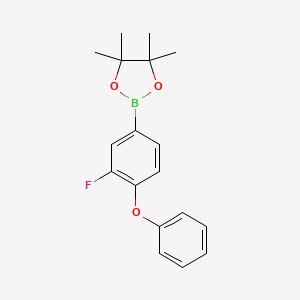
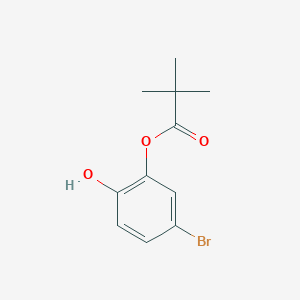
![3-Cyano-4-{[(1S)-1-methylpropyl]oxy}benzoic acid](/img/structure/B8314389.png)


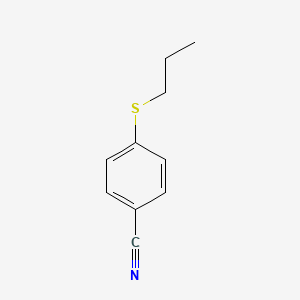
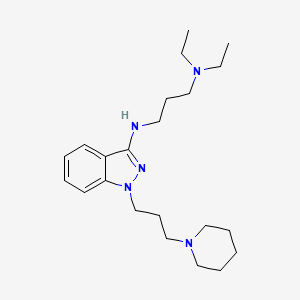
![2-[(2,5-Difluorophenyl)-hydroxymethyl]-5-methylpyridine](/img/structure/B8314435.png)
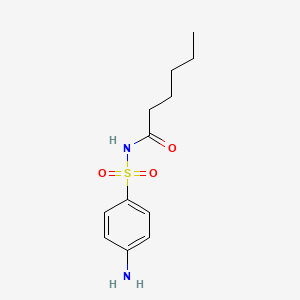
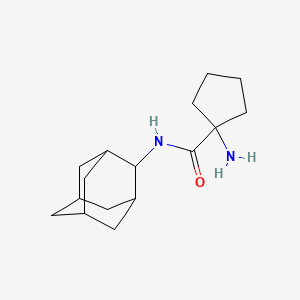
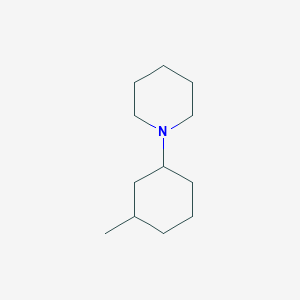
![tert-butyl (4-{[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]amino}-3,4-dioxobutyl)carbamate](/img/structure/B8314452.png)
![1,5-Dioxaspiro[5.5]undec-3-ylmethanol](/img/structure/B8314465.png)
